molecular formula C16H19N7O2 B5974243 3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide

3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide

Cat. No.: B5974243
M. Wt: 341.37 g/mol
InChI Key: RFNOBCQDRLQRAT-UHFFFAOYSA-N
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Description

3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, furan, triazole, and pyrrolidine moieties

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-10-8-11(2)23(21-10)12-5-6-22(9-12)16(24)18-15-17-14(19-20-15)13-4-3-7-25-13/h3-4,7-8,12H,5-6,9H2,1-2H3,(H2,17,18,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNOBCQDRLQRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)C(=O)NC3=NNC(=N3)C4=CC=CO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the pyrrolidine and furan derivatives under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole or furan rings, while reduction may lead to the formation of reduced forms of the triazole or pyrrolidine moieties.

Scientific Research Applications

3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylpyrazol-1-yl)-N-[5-(2-methylpropyl)furan-2-yl]methanone
  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
  • Tris(3,5-dimethylpyrazol-1-yl)methane

Uniqueness

3-(3,5-dimethylpyrazol-1-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

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